molecular formula C9H8Cl2 B3308740 1,6-Dichloro-2,3-dihydro-1H-indene CAS No. 939793-66-5

1,6-Dichloro-2,3-dihydro-1H-indene

Cat. No. B3308740
CAS RN: 939793-66-5
M. Wt: 187.06 g/mol
InChI Key: HXUXERADRBPNES-UHFFFAOYSA-N
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Description

1,6-Dichloro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8Cl2 and a molecular weight of 187.07 .


Molecular Structure Analysis

The molecular structure of 1,6-Dichloro-2,3-dihydro-1H-indene consists of a six-membered carbon ring fused to a five-membered carbon ring, with two chlorine atoms attached .


Chemical Reactions Analysis

While specific chemical reactions involving 1,6-Dichloro-2,3-dihydro-1H-indene are not available, indane derivatives have been used in various chemical reactions. For instance, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst, yields indanedione ethyl ester .

Safety and Hazards

While specific safety and hazard information for 1,6-Dichloro-2,3-dihydro-1H-indene is not available, it’s important to handle all chemicals with care. They may be irritating and could pose health risks. Always wear appropriate protective equipment and ensure good ventilation when handling such compounds .

Future Directions

Indane-1,3-dione, a similar compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests that 1,6-Dichloro-2,3-dihydro-1H-indene could also have potential applications in various research fields.

properties

IUPAC Name

1,6-dichloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUXERADRBPNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659682
Record name 1,6-Dichloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dichloro-2,3-dihydro-1H-indene

CAS RN

939793-66-5
Record name 1,6-Dichloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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